molecular formula C16H16N2O2 B2521142 2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-benzimidazole CAS No. 1031971-42-2

2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-benzimidazole

Cat. No. B2521142
CAS RN: 1031971-42-2
M. Wt: 268.316
InChI Key: HJSJMOLFWJUMEY-UHFFFAOYSA-N
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Description

The compound "2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-benzimidazole" is a benzimidazole derivative, which is a class of compounds known for their diverse range of biological activities. Benzimidazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. They are of significant interest in medicinal chemistry due to their pharmacological properties, including antihistaminic, antileukemic, antimicrobial, and antiproliferative activities, as demonstrated by various studies on similar compounds .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the formation of the imidazole ring via cyclization reactions. For example, the synthesis of 2-methoxyphenyl-substituted imidazo[1,2-a]benzimidazoles involves multiple steps, including amidation, nitration, catalytic reduction, and cyclization, as seen in the synthesis of 2-n-propyl-4-methyl-6-(methoxycarbonyl)-benzimidazole . Similarly, the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents involves the introduction of substituents on the benzimidazole nucleus, which is crucial for their antihistaminic activity .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often characterized by spectroscopic methods such as FTIR, NMR, and mass spectroscopy. For instance, the structure of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives was confirmed using these techniques . The planarity of the benzimidazole core and the presence of intramolecular hydrogen bonding are common structural features that can influence the biological activity of these compounds .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including interactions with tubulin, which can inhibit tubulin polymerization and thus possess antiproliferative activity against cancer cells . They can also interact with biological targets such as enzymes, receptors, and DNA, leading to diverse pharmacological effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy groups can affect these properties and the compound's overall reactivity. The antibacterial activity of benzimidazole derivatives, for example, is often evaluated using methods like the disk diffusion method, and their efficacy can be influenced by their solubility and stability .

Scientific Research Applications

Anticancer Activity : Benzimidazole derivatives have been synthesized and tested for their potential anticancer properties. For example, compounds synthesized by reaction of a Schiff base with malononitrile showed moderate cytotoxic effects towards HeLa cells, indicating their potential use in cancer treatment (El-Shekeil, Obeid, & Al-Aghbari, 2012).

DNA Topoisomerase Inhibition : Several benzimidazole derivatives exhibit activities as inhibitors of type I DNA topoisomerases, a class of enzymes involved in DNA replication and transcription. This property suggests their utility in the development of new therapeutic agents for diseases associated with DNA replication errors (Alpan, Gunes, & Topçu, 2007).

Antibacterial and Antifungal Properties : Benzimidazole derivatives have shown significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. Specific modifications to the benzimidazole structure have been found to retain antibacterial potency and selectivity, indicating their use in targeting specific bacterial species (Kühler et al., 2002).

Inhibitory Activity Against Eukaryotic Topoisomerase II : Compounds with benzimidazole, benzoxazole, and benzothiazole structures have been evaluated for their inhibitory activity against eukaryotic DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. Some derivatives were found more active than the reference drug etoposide, highlighting their potential in cancer therapy (Pınar et al., 2004).

Phosphatidylinositol 3-Kinase (PI3K) Inhibition : A structure-activity relationship study of the PI3K inhibitor ZSTK474 revealed that certain benzimidazole derivatives displayed significant potency against class Ia PI3K enzymes and showed efficacy in in vivo cancer models. This suggests their potential in cancer treatment by targeting the PI3K signaling pathway (Rewcastle et al., 2011).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their structure and the biological target. Some benzimidazoles act as enzyme inhibitors, while others can interact with DNA or proteins . The specific mechanism of action of “2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-benzimidazole” would need to be determined experimentally.

Safety and Hazards

The safety and hazards associated with “2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-benzimidazole” would depend on its physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The potential applications and future directions for “2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-benzimidazole” would depend on its biological activity and physicochemical properties. Benzimidazole derivatives have been studied for their potential use in a variety of fields, including medicinal chemistry, materials science, and catalysis .

properties

IUPAC Name

2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-5-3-8-14-16(11)18-15(17-14)10-20-13-7-4-6-12(9-13)19-2/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSJMOLFWJUMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-1,3-benzodiazole

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